Cas no 1210311-08-2 (4-methyl-N-(5-phenyl-1,2-oxazol-3-yl)methyl-1,2,3-thiadiazole-5-carboxamide)

4-methyl-N-(5-phenyl-1,2-oxazol-3-yl)methyl-1,2,3-thiadiazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 4-methyl-N-(5-phenyl-1,2-oxazol-3-yl)methyl-1,2,3-thiadiazole-5-carboxamide
- F2493-2501
- 4-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
- 4-methyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]thiadiazole-5-carboxamide
- AKOS024652238
- 1210311-08-2
- 4-methyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,2,3-thiadiazole-5-carboxamide
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- Inchi: 1S/C14H12N4O2S/c1-9-13(21-18-16-9)14(19)15-8-11-7-12(20-17-11)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,19)
- InChI Key: CADIYHVMJXGBPD-UHFFFAOYSA-N
- SMILES: S1C(=C(C)N=N1)C(NCC1C=C(C2C=CC=CC=2)ON=1)=O
Computed Properties
- Exact Mass: 300.06809681g/mol
- Monoisotopic Mass: 300.06809681g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 365
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 109Ų
4-methyl-N-(5-phenyl-1,2-oxazol-3-yl)methyl-1,2,3-thiadiazole-5-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2493-2501-1mg |
4-methyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,2,3-thiadiazole-5-carboxamide |
1210311-08-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2493-2501-3mg |
4-methyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,2,3-thiadiazole-5-carboxamide |
1210311-08-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2493-2501-10μmol |
4-methyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,2,3-thiadiazole-5-carboxamide |
1210311-08-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2493-2501-20mg |
4-methyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,2,3-thiadiazole-5-carboxamide |
1210311-08-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2493-2501-50mg |
4-methyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,2,3-thiadiazole-5-carboxamide |
1210311-08-2 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2493-2501-2μmol |
4-methyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,2,3-thiadiazole-5-carboxamide |
1210311-08-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2493-2501-5μmol |
4-methyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,2,3-thiadiazole-5-carboxamide |
1210311-08-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2493-2501-20μmol |
4-methyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,2,3-thiadiazole-5-carboxamide |
1210311-08-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2493-2501-2mg |
4-methyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,2,3-thiadiazole-5-carboxamide |
1210311-08-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2493-2501-100mg |
4-methyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,2,3-thiadiazole-5-carboxamide |
1210311-08-2 | 90%+ | 100mg |
$248.0 | 2023-05-16 |
4-methyl-N-(5-phenyl-1,2-oxazol-3-yl)methyl-1,2,3-thiadiazole-5-carboxamide Related Literature
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Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
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Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
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Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
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Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
Additional information on 4-methyl-N-(5-phenyl-1,2-oxazol-3-yl)methyl-1,2,3-thiadiazole-5-carboxamide
4-Methyl-N-(5-phenyl-1,2-oxazol-3-yl)methyl-1,2,3-thiadiazole-5-carboxamide (CAS No. 1210311-08-2): An Overview
4-Methyl-N-(5-phenyl-1,2-oxazol-3-yl)methyl-1,2,3-thiadiazole-5-carboxamide (CAS No. 1210311-08-2) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
The molecular structure of 4-methyl-N-(5-phenyl-1,2-oxazol-3-yl)methyl-1,2,3-thiadiazole-5-carboxamide is characterized by a central thiadiazole ring, which is substituted with a methyl group at the 4-position and an amide group at the 5-position. The amide group is further substituted with a (5-phenyl-1,2-oxazol-3-yl)methyl moiety. This unique structural arrangement contributes to the compound's stability and biological activity.
Recent studies have highlighted the potential of 4-methyl-N-(5-phenyl-1,2-oxazol-3-yl)methyl-1,2,3-thiadiazole-5-carboxamide in various therapeutic areas. One notable application is its use as an antimicrobial agent. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action involves the disruption of bacterial cell wall synthesis and membrane integrity, making it a promising candidate for the development of new antibiotics.
In addition to its antimicrobial properties, 4-methyl-N-(5-phenyl-1,2-oxazol-3-yl)methyl-1,2,3-thiadiazole-5-carboxamide has also been investigated for its antifungal activity. Studies have demonstrated that it effectively inhibits the growth of several pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The antifungal mechanism is thought to involve the inhibition of fungal ergosterol biosynthesis, which is crucial for fungal cell membrane stability.
The anticancer potential of 4-methyl-N-(5-phenyl-1,2-oxazol-3-yl)methyl-1,2,3-thiadiazole-5-carboxamide has also been explored in preclinical studies. Research conducted at the National Cancer Institute has shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the induction of apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS).
Beyond its direct therapeutic applications, 4-methyl-N-(5-phenyl-1,2-oxazol-3-yl)methyl-1,2,3-thiadiazole-5-carboxamide has also been studied for its potential as a lead compound in drug discovery. Its structural flexibility and ability to form stable complexes with metal ions make it an attractive scaffold for the development of new drugs with enhanced pharmacological properties. For example, researchers at the University of California have synthesized several metal complexes derived from this compound and found that they exhibit improved bioavailability and reduced toxicity compared to their parent compounds.
The synthesis of 4-methyl-N-(5-phenyl-1,2-oxazol-3-yl)methy)-trong>tong>rong>rrong>
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